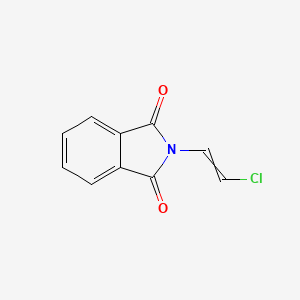
1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- is a heterocyclic compound that features a unique structure combining an isoindole core with a chloroethenyl substituent
准备方法
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- can be achieved through several synthetic routes. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics. Another approach involves the use of transition metal-catalyzed reactions, such as the [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes .
化学反应分析
1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- has a wide range of scientific research applications:
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The exact mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- is not well-documented. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. Further research is needed to elucidate the detailed mechanism by which this compound exerts its effects.
相似化合物的比较
1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- can be compared with other similar compounds, such as:
Imidazole: A five-membered heterocyclic compound with broad chemical and biological properties.
2H-Indazoles: Nitrogen-containing heterocyclic compounds with significant bioactivities.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)- lies in its specific structure and the presence of the chloroethenyl group, which imparts distinct chemical and physical properties.
生物活性
1H-Isoindole-1,3(2H)-dione, 2-(2-chloroethenyl)-, also known by its CAS number 20583-44-2, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.
- Molecular Formula : C₁₀H₈ClNO₂
- Molecular Weight : 209.63 g/mol
- Melting Point : 82-84 °C
- Boiling Point : 328.2 °C
- Density : 1.383 g/cm³
- LogP : 1.459
Biological Activities
Research indicates that derivatives of isoindole-1,3-dione exhibit a range of biological activities, including:
1. Antioxidant Activity
Studies have shown that isoindole derivatives can scavenge free radicals and enhance antioxidant defenses in cells. This property is beneficial in preventing oxidative stress-related diseases.
2. Anti-inflammatory Effects
Isoindole derivatives have demonstrated significant anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. For instance, researchers observed that certain derivatives could modulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory pathways .
3. Cholinesterase Inhibition
The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s disease. It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the breakdown of acetylcholine. In vitro studies reported IC50 values ranging from 10 to 140 µM for AChE inhibition .
Case Study 1: Neuroprotective Effects
A study evaluated six new isoindole derivatives for their inhibitory effects on AChE and BuChE using molecular docking and dynamic simulations. The most effective derivative showed an IC50 value of 1.12 µM against AChE, indicating strong potential as a neuroprotective agent .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of isoindole derivatives against various bacterial strains. The compounds exhibited significant activity, particularly against Gram-positive bacteria, suggesting their potential as antimicrobial agents .
The biological activity of 1H-Isoindole-1,3(2H)-dione is attributed to its ability to interact with various molecular targets:
- Cholinergic System : By inhibiting cholinesterases, the compound increases acetylcholine levels in synaptic clefts, enhancing cholinergic transmission.
- Inflammatory Pathways : It modulates signaling pathways associated with inflammation, reducing the expression of pro-inflammatory mediators.
Summary of Findings
属性
CAS 编号 |
20583-44-2 |
|---|---|
分子式 |
C10H6ClNO2 |
分子量 |
207.61 g/mol |
IUPAC 名称 |
2-(2-chloroethenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C10H6ClNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-6H |
InChI 键 |
MQDUGZKSWGCSEX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















